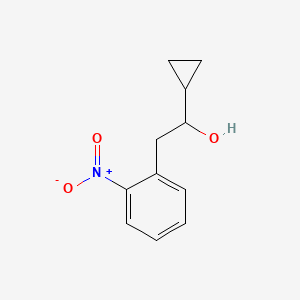

1-Cyclopropyl-2-(2-nitrophenyl)ethanol

Descripción

1-Cyclopropyl-2-(2-nitrophenyl)ethanol is a secondary alcohol featuring a cyclopropyl group at the 1-position and a 2-nitrophenyl moiety at the 2-position of the ethane backbone. Structural characterization would likely involve NMR and HRMS, as seen in similar ethanol derivatives .

Propiedades

Fórmula molecular |

C11H13NO3 |

|---|---|

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

1-cyclopropyl-2-(2-nitrophenyl)ethanol |

InChI |

InChI=1S/C11H13NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8,11,13H,5-7H2 |

Clave InChI |

HELCQAIXQCZKTH-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C(CC2=CC=CC=C2[N+](=O)[O-])O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethanol Derivatives with Varied Substituents

1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol Structure: Ethanol backbone with cyclopropyl and 4-methylpiperazinyl groups. Synthesis: Prepared via reduction of the corresponding ketone (63% yield) .

1-Cyclopropyl-2-(2-nitrophenyl)ethanol (Target Compound) Structure: Ethanol backbone with cyclopropyl and 2-nitrophenyl groups. Inferred Properties: Higher molecular weight (207.23 g/mol) compared to its ketone precursor (205.21 g/mol) due to hydroxyl group addition . The nitro group may reduce solubility in nonpolar solvents.

Ketone vs. Alcohol Functional Groups

1-Cyclopropyl-2-(2-nitrophenyl)ethanone Key Difference: Ketone group (C=O) instead of alcohol (CH₂OH).

Substituted Phenyl Analogs

1-Cyclopropyl-2-(2-methylphenyl)ethanamine Structure: Ethane backbone with cyclopropyl and 2-methylphenyl groups; amine functional group. Properties: Lower molecular weight (175.27 g/mol) than the target ethanol derivative; methyl group offers electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature .

1-(2-Amino-6-nitrophenyl)ethanone Structure: Combines amino and nitro groups on the phenyl ring with a ketone. Hazards: Precautionary measures (e.g., P261, P262) suggest respiratory and dermal exposure risks .

Data Table: Comparative Analysis

Key Research Findings

Synthesis Efficiency: Piperazine-substituted ethanol derivatives (e.g., 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethanol) are synthesized in moderate yields (63%), suggesting steric or electronic factors influence reaction efficiency . The nitro group in the target compound may further complicate reduction steps due to its electron-withdrawing nature.

Hazard Profiles: Compounds with nitro groups (e.g., 1-(2-amino-6-nitrophenyl)ethanone) often require precautions against inhalation or dermal contact , implying similar handling considerations for the target ethanol derivative.

Conversely, the nitro group may reduce stability under basic or reducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.